molecular formula C29H60NO8P B611644 Unii-SJ5A8151JO CAS No. 630112-41-3

Unii-SJ5A8151JO

Cat. No.: B611644
CAS No.: 630112-41-3
M. Wt: 581.8 g/mol
InChI Key: JGGNOCUEWOGWPL-MUUNZHRXSA-N
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Description

Scientific Research Applications

VB-201 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

VB-201 is synthesized through the oxidation of specific phospholipids. The process involves controlled oxidation reactions to introduce the necessary functional groups that confer its biological activity. The exact synthetic route can vary, but it typically involves the use of oxidizing agents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of VB-201 would likely involve large-scale oxidation processes, utilizing reactors designed to handle the specific conditions required for the oxidation of phospholipids. This would include maintaining precise temperature, pressure, and pH conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

VB-201 primarily undergoes oxidation reactions during its synthesis. It can also participate in other types of chemical reactions, such as substitution reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in the synthesis of VB-201 include hydrogen peroxide and other peroxides.

    Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the correct oxidation state is achieved without over-oxidizing the molecule.

Major Products

The major product of these reactions is VB-201 itself, characterized by its oxidized phospholipid structure. Other minor products may include various oxidized derivatives, depending on the specific conditions and reagents used.

Mechanism of Action

VB-201 exerts its effects by binding to Toll-like receptor 2 and CD14, inhibiting their activation. This prevents the downstream signaling events that lead to inflammation. By blocking these pathways, VB-201 reduces the activation of innate immune cells, thereby limiting the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Oxidized Low-Density Lipoprotein (Ox-LDL): Like VB-201, Ox-LDL is involved in inflammatory processes and atherosclerosis.

    Other Oxidized Phospholipids: Various oxidized phospholipids share similar anti-inflammatory properties and mechanisms of action.

Uniqueness of VB-201

VB-201 is unique in its specific inhibition of Toll-like receptor 2 and CD14, which are crucial for the activation of innate immune cells. This targeted action makes it particularly effective in reducing inflammation without broadly suppressing the immune system .

If you have any more questions or need further details, feel free to ask!

Properties

630112-41-3

Molecular Formula

C29H60NO8P

Molecular Weight

581.8 g/mol

IUPAC Name

[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H60NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-35-26-28(36-24-20-18-21-29(31)32)27-38-39(33,34)37-25-22-30(2,3)4/h28H,5-27H2,1-4H3,(H-,31,32,33,34)/t28-/m1/s1

InChI Key

JGGNOCUEWOGWPL-MUUNZHRXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O

SMILES

O=P(OC[C@H](OCCCCC(O)=O)COCCCCCCCCCCCCCCCC)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CI-201, VB-201, CI 201;  VB 201, CI201;  VB201

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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